molecular formula C5H9NO2S B15204761 (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid

(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid

Cat. No.: B15204761
M. Wt: 147.20 g/mol
InChI Key: XLEKQZHPKBRJNB-IUYQGCFVSA-N
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Description

(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid is a chiral amino acid derivative characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, the reduction of a 2-chloro-β-ketoester can be catalyzed by carbonyl reductase from Lactobacillus fermentum, resulting in the formation of the desired chiral compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the asymmetric reduction of precursor compounds, allowing for efficient and scalable production of the target compound .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group (-COOH) can be reduced to form alcohols or aldehydes.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, aldehydes, and various sulfur-containing derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its role in enzyme catalysis and protein structure.

    Medicine: It has potential therapeutic applications due to its unique structural features and biological activity.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. Additionally, the compound can act as a ligand for metal ions, influencing enzymatic activity and catalysis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino acid derivatives such as (2S,3R)-3-methylglutamate and (2S,3R)-3-alkyl/alkenylglutamates .

Uniqueness

What sets (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid apart is its specific stereochemistry and the presence of both a mercapto group and a carboxylic acid group on a pyrrolidine ring. This unique combination of features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(2S,3S)-3-sulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3(9)1-2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4+/m0/s1

InChI Key

XLEKQZHPKBRJNB-IUYQGCFVSA-N

Isomeric SMILES

C1CN[C@H]([C@H]1S)C(=O)O

Canonical SMILES

C1CNC(C1S)C(=O)O

Origin of Product

United States

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